molecular formula C19H25N3O3 B11008214 3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide

3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide

Cat. No.: B11008214
M. Wt: 343.4 g/mol
InChI Key: IAOIZEMYQPKQNL-UHFFFAOYSA-N
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Description

3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: This step might involve alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the indenyl moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate indenyl precursors.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the indenyl moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-1H-pyrazole-5-carboxamide: Lacks the indenyl and methoxy groups.

    N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide: Lacks the tert-butyl group.

Uniqueness

The presence of the tert-butyl group, the indenyl moiety, and the methoxy groups in 3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide makes it unique compared to other similar compounds

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)17-10-14(21-22-17)18(23)20-13-7-6-11-8-15(24-4)16(25-5)9-12(11)13/h8-10,13H,6-7H2,1-5H3,(H,20,23)(H,21,22)

InChI Key

IAOIZEMYQPKQNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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